

"Myosin modulator 1" chemical structure and properties

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Compound of Interest

Compound Name: *Myosin modulator 1*

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An In-depth Technical Guide on **Myosin Modulator 1**


For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myosin modulators represent a novel class of therapeutic agents designed to directly target the molecular motor of muscle contraction, myosin. This technical guide provides a comprehensive overview of **Myosin modulator 1** (also referred to as Compound B141), a specific inhibitor of myosin ATPase activity. This document details its chemical identity, physicochemical properties, mechanism of action, and relevant experimental methodologies for its characterization. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study of muscle physiology and the development of next-generation therapeutics for muscle-related disorders.

Chemical Identity and Physicochemical Properties

Myosin modulator 1 is a small molecule with a well-defined chemical structure and distinct physicochemical properties. A summary of this information is provided in the table below.

Identifier	Value	Reference
Systematic Name	2-(2-amino-6-(2,2,2-trifluoroethoxy)quinazolin-4-yl)-1,5-naphthyridin-8(7H)-one	[1]
Synonym	Compound B141	[2]
CAS Number	3034189-56-2	[2]
Molecular Formula	C ₁₈ H ₁₄ F ₃ N ₅ O ₂	[2]
Molecular Weight	389.33 g/mol	[2]
Chemical Structure		MedChemExpress

Mechanism of Action

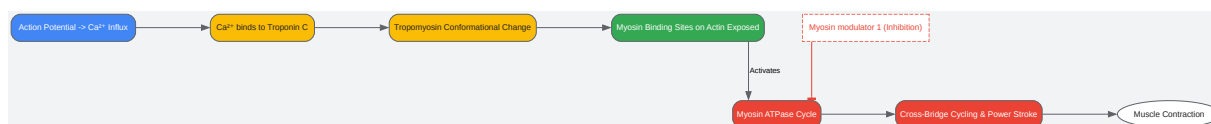
Myosin modulator 1 functions as a direct inhibitor of the ATPase activity of myosin.[2] The hydrolysis of ATP by the myosin motor domain is the fundamental energy-transducing event that powers the conformational changes required for muscle contraction. By impeding this process, **Myosin modulator 1** effectively reduces the force-generating capacity of muscle fibers.

The current understanding of myosin function involves a dynamic equilibrium between different conformational states, primarily the super-relaxed state (SRX) and the disordered-relaxed state (DRX).[3] The SRX is an energy-conserving, inhibited state where the myosin heads are folded back against the thick filament backbone, exhibiting very low ATPase activity.[3] The DRX represents a state where the myosin heads are more readily available to interact with actin, leading to a higher potential for ATP hydrolysis and force production upon muscle activation.[3]

Myosin inhibitors, including likely **Myosin modulator 1**, are hypothesized to stabilize the SRX state.[4] This shifts the conformational equilibrium away from the active, force-producing states, thereby reducing the number of myosin heads available for interaction with actin and resulting in decreased muscle contractility.[4]

Signaling Context of Myosin Modulation

While **Myosin modulator 1** directly targets the myosin motor, its action is situated within the broader signaling cascade of muscle excitation-contraction coupling. The following diagram illustrates a simplified pathway of cardiac muscle contraction, highlighting the point of intervention for a myosin inhibitor.



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Caption: Simplified muscle contraction signaling pathway.

Quantitative Data: In Vitro Efficacy

The inhibitory potency of **Myosin modulator 1** has been quantified against myosin from various muscle tissues. The concentration required to inhibit 25% of the maximal ATPase activity (IC₂₅) is summarized below.

Muscle Tissue Source	IC ₂₅ (μM)	Reference
Porcine atria	0.13	[2]
Rabbit psoas (skeletal)	0.42	[2]
Porcine ventricle	3.09	[2]

Experimental Protocols

The following section provides a detailed methodology for a representative in vitro experiment to determine the inhibitory activity of compounds like **Myosin modulator 1** on myosin ATPase activity.

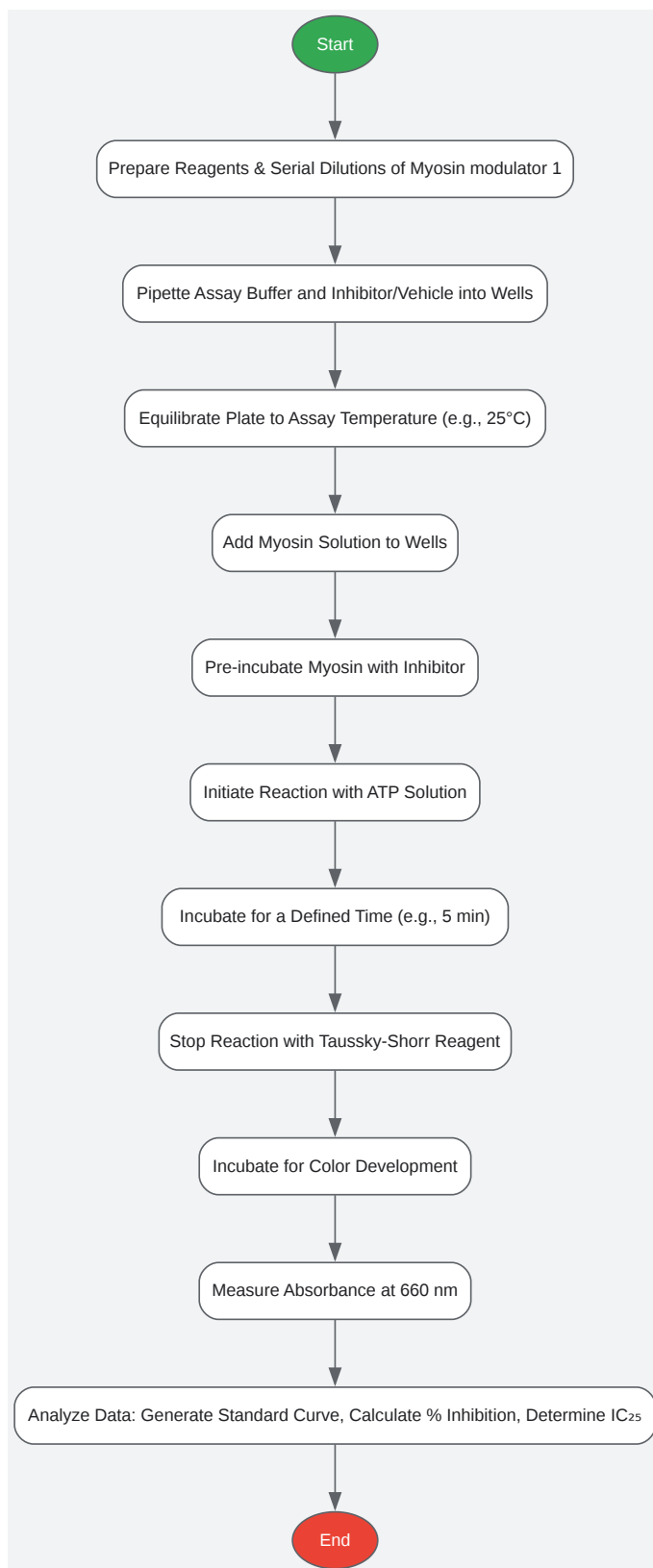
Myosin ATPase Inhibition Assay Protocol

This protocol describes a colorimetric assay to quantify the ATPase activity of myosin by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The Taussky-Shorr method, which forms a colored complex with phosphate, is a classic example.

5.1.1 Materials and Reagents

- Purified Myosin (e.g., from rabbit skeletal muscle, bovine cardiac muscle)
- **Myosin modulator 1**
- Assay Buffer: 200 mM Glycine, 100 mM KCl, 10 mM CaCl₂, pH 9.0 at 25°C
- ATP Solution: 50 mM Adenosine 5'-Triphosphate, pH 6.8
- Taussky-Shorr Reagent: 10% (w/v) Ammonium Molybdate in 10 N H₂SO₄, mixed with a solution of Ferrous Sulfate.
- Phosphorus Standard Solution (for standard curve)
- Deionized Water
- 96-well microplates
- Microplate reader

5.1.2 Experimental Workflow Diagram



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